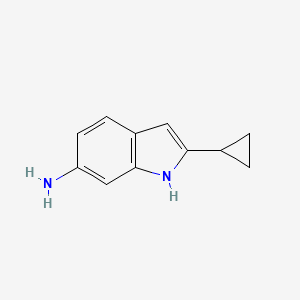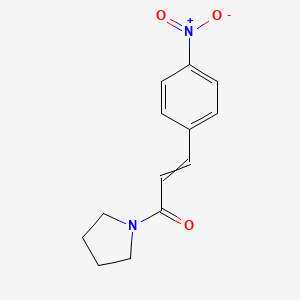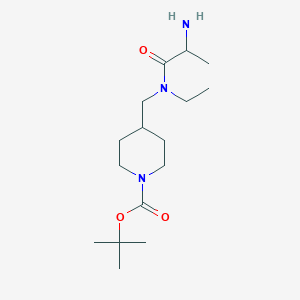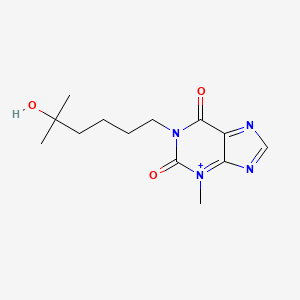![molecular formula C17H13F3N2O3 B14791305 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of an azetidinone core, which is a four-membered lactam, substituted with amino, benzo[d][1,3]dioxolyl, and trifluoromethylphenyl groups. These substituents contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinone ring can be formed through the reaction of a β-lactam precursor with suitable nucleophiles and electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylphenyl)azetidin-2-one:
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H13F3N2O3 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC 名称 |
3-amino-4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)10-2-1-3-11(7-10)22-15(14(21)16(22)23)9-4-5-12-13(6-9)25-8-24-12/h1-7,14-15H,8,21H2 |
InChI 键 |
AXFBDAJPLDJTAB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)

![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)

![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
